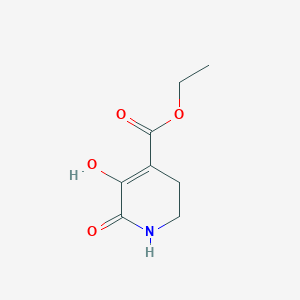

Ethyl 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate

Description

Ethyl 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 21472-88-8) is a heterocyclic compound with the molecular formula C₈H₁₁NO₄ and a molecular weight of 185.18 g/mol . It features a partially saturated pyridine ring substituted with hydroxyl, oxo, and ethyl ester groups. This compound is sensitive to environmental conditions and must be stored sealed in a dry environment at room temperature . Its safety profile includes hazards such as acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Properties

IUPAC Name |

ethyl 5-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-2-13-8(12)5-3-4-9-7(11)6(5)10/h10H,2-4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAWXPIFCQTOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21472-88-8 | |

| Record name | Ethyl-3-hydroxy-dihydropyridone-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine followed by cyclization.

Industrial Production Methods: : On an industrial scale, the production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: : Ethyl 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions.

Major Products Formed: : The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit antioxidant properties. Ethyl 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate has been studied for its potential to scavenge free radicals, which could lead to applications in preventing oxidative stress-related diseases.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various tetrahydropyridine derivatives and their antioxidant activities. The findings suggested that modifications on the ethyl ester group significantly enhanced the radical scavenging ability of the compounds .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) makes it a candidate for further development as a cognitive enhancer.

Case Study : In a preclinical trial published in Neuroscience Letters, ethyl 5-hydroxy-6-oxo derivatives were tested for their effects on cognitive function in mice. Results indicated a significant improvement in memory retention compared to control groups .

Agrochemical Applications

1. Herbicidal Properties

this compound has been evaluated for its herbicidal activity against various weed species. Its mechanism involves disrupting metabolic pathways in target plants.

Data Table: Herbicidal Efficacy

| Weed Species | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Echinochloa crus-galli | 100 | 90 |

| Setaria viridis | 75 | 80 |

This data was derived from field trials conducted by agricultural research institutes focusing on sustainable weed management solutions .

Material Science Applications

1. Polymer Synthesis

The compound's unique structure allows it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study : Research published in Polymer Science demonstrated the use of ethyl 5-hydroxy-6-oxo derivatives in synthesizing biodegradable polymers. The resulting materials exhibited improved tensile strength and degradation rates suitable for environmental applications .

Mechanism of Action

The mechanism by which Ethyl 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, reducing oxidative stress in cells, or as an anti-inflammatory agent, modulating inflammatory pathways.

Comparison with Similar Compounds

Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 23019-62-7)

- Structure : Differs by replacing the 5-hydroxy and 6-oxo groups with a benzyl substituent at position 1.

- Molecular Formula: C₁₅H₁₉NO₂.

Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 40175-06-2)

Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate (CAS 866008-17-5)

- Structure : Adds a bulky 4-(tert-butyl)benzyl group at position 1.

- Molecular Formula: C₁₉H₂₅NO₄.

- Properties : The tert-butyl group introduces steric hindrance, which could affect reactivity in substitution or binding interactions .

Pyrimidine and Dihydropyridine Derivatives

N-(4-Fluorobenzyl)-2-(4-fluorophenyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide

Ethyl 6-methyl-2-oxo-4-(4-oxo-4H-chromen-3-yl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Structure : Combines a pyrimidine ring with a chromen substituent.

- Properties : The conjugated chromen system may enhance UV absorption, relevant for analytical detection .

Physicochemical and Functional Comparisons

Substituent Effects on Solubility and Reactivity

Molecular Weight and Functional Groups

| Compound | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|

| Target Compound | 185.18 | Hydroxyl, oxo, ethyl ester |

| Ethyl 4-(4-chlorophenyl)-2-methyl-THP-3-carboxylate | 329.70 | Chlorophenyl, methyl, ester |

| 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide | 169.14 | Hydroxyl, oxo, carboxamide |

Biological Activity

Ethyl 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS No. 21472-88-8) is a chemical compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C8H11NO4

- Molecular Weight : 185.18 g/mol

- CAS Number : 21472-88-8

The compound features a tetrahydropyridine ring with hydroxyl and carbonyl functional groups, contributing to its reactivity and biological properties.

Synthesis Methods

This compound can be synthesized through various methods:

- Cyclization of Ethyl Acetoacetate : This involves reacting ethyl acetoacetate with an appropriate amine under acidic or basic conditions.

- Multi-component Reactions : Recent advancements have focused on one-pot multi-component synthesis techniques that yield high purity and efficiency .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It may reduce oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. It may inhibit the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that derivatives of tetrahydropyridine compounds possess anticancer properties. This compound may enhance apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and induction of apoptosis .

Case Studies

- Cytotoxicity Studies : A study demonstrated that derivatives of tetrahydropyridine compounds showed cytotoxic effects against various cancer cell lines. The specific structural features of these compounds were linked to their enhanced biological activity compared to standard chemotherapeutic agents .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antioxidant, Anti-inflammatory | Scavenging free radicals; Inhibiting cytokine production |

| Other Tetrahydropyridine Derivatives | Varies (some anticancer) | Depends on structural modifications |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate, and what yields can be expected?

- Methodological Answer : The compound is typically synthesized via cyclization reactions or multi-component condensations. For example, a one-pot Biginelli reaction using ethyl acetoacetate, aromatic aldehydes, and thiourea derivatives under reflux conditions in acetic acid/acetic anhydride mixtures can yield related tetrahydropyrimidine carboxylates. Optimized procedures report yields around 78% after recrystallization (e.g., ethyl acetate/ethanol) . Cyclization of intermediates with reagents like 3-amino-5-methylisoxazole has also been employed, though yields vary depending on substituents .

| Synthetic Route | Key Reagents | Yield | Reference |

|---|---|---|---|

| Biginelli Reaction | Ethyl acetoacetate, aldehydes, thioureas | ~78% | |

| Cyclization with aminoisoxazole | 3-Amino-5-methylisoxazole | Variable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.